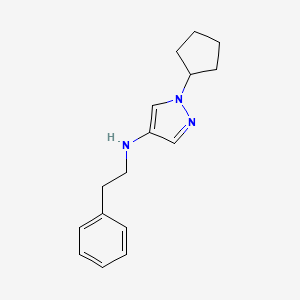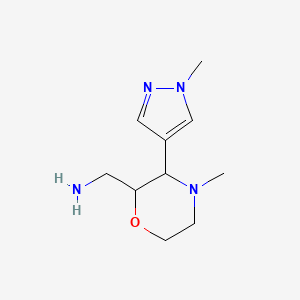![molecular formula C12H19N5 B11737262 1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11737262.png)
1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring structure. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine typically involves the reaction of appropriate pyrazole derivatives with alkylating agents under controlled conditions. One common method includes the alkylation of 1,5-dimethyl-1H-pyrazole with 1-propyl-1H-pyrazol-5-ylmethyl chloride in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazoles .
Scientific Research Applications
1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: Another pyrazole derivative with similar structural features but different substituents.
1-Propyl-1H-pyrazole: Shares the propyl group but lacks the additional methyl groups present in 1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1,5-dimethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-4-7-17-11(5-6-14-17)8-13-12-9-15-16(3)10(12)2/h5-6,9,13H,4,7-8H2,1-3H3 |
InChI Key |
ZNUABWLGYZIWIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNC2=C(N(N=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11737180.png)
![2-Cyano-N-[(dimethylamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11737181.png)
![1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11737189.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11737204.png)
![butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737206.png)
![bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737208.png)
![2H-naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride](/img/structure/B11737211.png)

![N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11737226.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11737227.png)
![3-Nitro-5-{[(E)-[1-(pyridin-3-YL)ethylidene]amino]oxy}aniline](/img/structure/B11737234.png)

![3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B11737242.png)
![n-[(1-Cyclopentyl-1h-pyrazol-4-yl)methyl]-1,4-dimethyl-1h-pyrazol-3-amine](/img/structure/B11737244.png)
